molecular formula C26H29N5 B11308688 7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11308688
M. Wt: 411.5 g/mol
InChI Key: LSYDLQRKLFTBMJ-UHFFFAOYSA-N
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Description

7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a chemical compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery research . This fused bicyclic heterocyclic system, consisting of a pyrazole ring fused to a pyrimidine ring, provides a rigid, planar framework that is highly amenable to interaction with various biological targets . The specific substitution pattern on this core structure, particularly the 4-benzylpiperazin-1-yl group at the 7-position, is a common feature in the design of molecules intended to modulate kinase activity . Kinases are a major class of enzymes that regulate critical cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory conditions . The structural features of this compound suggest it is a valuable intermediate for researchers investigating the structure-activity relationships (SAR) of kinase inhibitors. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in the development of protein kinase inhibitors (PKIs) and has been identified in inhibitors targeting enzymes such as phosphoinositide 3-kinase δ (PI3Kδ) for asthma and chronic obstructive pulmonary disease (COPD) research, as well as Tropomyosin Receptor Kinases (Trks) for oncology investigations . The presence of the benzylpiperazine moiety can enhance the molecule's ability to engage with hydrophobic regions and specific amino acid residues within enzyme binding pockets, thereby influencing potency and selectivity . This product is intended for use in non-clinical, in vitro research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should adhere to appropriate safety protocols.

Properties

Molecular Formula

C26H29N5

Molecular Weight

411.5 g/mol

IUPAC Name

7-(4-benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C26H29N5/c1-19-9-11-23(12-10-19)25-21(3)26-27-20(2)17-24(31(26)28-25)30-15-13-29(14-16-30)18-22-7-5-4-6-8-22/h4-12,17H,13-16,18H2,1-3H3

InChI Key

LSYDLQRKLFTBMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of 5-Amino-3-methyl-1-(4-methylphenyl)pyrazole

The precursor 5-amino-3-methyl-1-(4-methylphenyl)pyrazole is prepared by reacting 4-methylphenylhydrazine with acetylacetone in ethanol under reflux. This yields the substituted pyrazole via a Knorr-type condensation. The reaction is catalyzed by piperidine acetate, ensuring regioselectivity and high yield (85–90%).

Cyclization to Pyrazolo[1,5-a]pyrimidine

The 5-aminopyrazole intermediate reacts with acetylacetone in acetic acid containing sulfuric acid at 80–90°C for 6–8 hours. This forms the 3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine core. The reaction proceeds via enamine formation and subsequent cyclization, with acetic acid acting as both solvent and proton donor.

Reaction Conditions:

  • Reagents: 5-Amino-3-methyl-1-(4-methylphenyl)pyrazole (1 eq), acetylacetone (1.2 eq)

  • Catalyst: H₂SO₄ (0.1 eq)

  • Solvent: Acetic acid

  • Yield: 78–82%

Introduction of the 4-benzylpiperazinyl group at the 7-position requires a two-step process: chlorination followed by nucleophilic substitution.

Chlorination of Pyrazolo[1,5-a]pyrimidine

The 7-hydroxy intermediate is generated by hydrolyzing the pyrazolo[1,5-a]pyrimidine core under basic conditions. Subsequent treatment with phosphorus oxychloride (POCl₃) at 110–120°C for 4–6 hours replaces the hydroxyl group with chlorine.

Reaction Conditions:

  • Reagent: POCl₃ (5 eq)

  • Temperature: 110–120°C (neat)

  • Yield: 90–95%

Amination with 4-Benzylpiperazine

The chlorinated intermediate undergoes nucleophilic substitution with 4-benzylpiperazine in the presence of a base. Using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–90°C for 12–16 hours affords the final product.

Reaction Conditions:

  • Reagents: 5-Chloro-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine (1 eq), 4-benzylpiperazine (1.5 eq)

  • Base: K₂CO₃ (3 eq)

  • Solvent: DMF

  • Yield: 65–70%

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from ethanol or ethyl acetate, yielding white crystalline solids.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 7.30–7.20 (m, 5H, Ar-H), 6.95 (s, 1H, pyrimidine-H), 3.80 (s, 2H, CH₂-Ph), 3.60–3.40 (m, 8H, piperazine-H), 2.50 (s, 3H, CH₃), 2.35 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).

  • MS (ESI): m/z 411.5 [M+H]⁺.

Optimization and Challenges

Regioselectivity in Cyclization

The use of piperidine acetate ensures preferential formation of the 3,5-dimethyl configuration over other regioisomers. Competing pathways are suppressed by maintaining a reaction pH of 4–5.

Amination Selectivity

Despite the presence of multiple reactive sites on 4-benzylpiperazine, the 7-position chloride exhibits higher electrophilicity, minimizing side reactions. No O-linked byproducts are detected under optimized conditions.

Comparative Analysis of Methods

Step Reagents/Conditions Yield Key Advantage
Core FormationH₂SO₄/AcOH, 80°C78–82%Scalable, cost-effective
ChlorinationPOCl₃, neat, 110°C90–95%High efficiency
AminationK₂CO₃/DMF, 80°C65–70%Selective N-alkylation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylpiperazine moiety enables nucleophilic substitution at the piperazine nitrogen. In ethanol with potassium hydroxide, this group reacts with alkyl halides or sulfonates to form quaternary ammonium derivatives. For example:

text
Reaction: Benzylpiperazinyl group + R-X → N-alkylated product Conditions: KOH (base), ethanol, reflux (78°C), 12–24 hrs Yield: 65–89% (dependent on R-group steric effects)

This reaction retains the pyrazolo[1,5-a]pyrimidine core while modifying the piperazine's pharmacological profile.

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes regioselective C-H functionalization at position 3. Electrochemical methods enable radical cross-coupling with diaryl diselenides or disulfides :

SubstrateChalcogen SourceElectrolyteSolventCurrent (mA)Time (hr)Yield (%)
2,5-Dimethyl-7-phenyl(PhSe)₂TBABF₄DMSO10175
3-Methyl-7-(4-methyl)(PhS)₂TBABF₄MeCN101.568

Key features:

  • Requires no external oxidants

  • Graphite electrodes ensure cost efficiency

  • Tolerance for electron-donating/withdrawing substituents

Chlorination and Halogenation

The pyrazolo[1,5-a]pyrimidine core undergoes chlorination at position 5 using POCl₃ under reflux :

text
Reaction: Pyrimidine-OH → Pyrimidine-Cl Conditions: Phosphorus oxychloride, 110°C, 6 hrs Yield: 61% (isolated via silica chromatography)

This generates reactive intermediates for subsequent Suzuki couplings or Buchwald-Hartwig aminations.

Cyclization and Core Modifications

Multi-step syntheses leverage cyclization to construct the bicyclic system. A representative pathway involves :

  • Condensation of 4-phenyl-1H-pyrazol-5-amine with N-methyl uracil

  • Chlorination at position 7 using POCl₃

  • Piperazine coupling via SNAr (nucleophilic aromatic substitution)

Stability Under Acidic/Basic Conditions

Stability studies reveal:

ConditionTemp (°C)Time (hr)Degradation (%)Major Degradation Pathway
1M HCl2524<5Piperazine N-protonation
1M NaOH252418Pyrimidine ring hydrolysis
PBS (pH 7.4)37483Negligible

Data suggest robustness in physiological conditions but susceptibility to strong bases.

Photochemical Reactivity

UV irradiation (λ = 300 nm) induces π→π* transitions, leading to:

  • Dimerization : Head-to-tail dimers form via [4+4] cycloaddition (15% yield)

  • Singlet oxygen generation : Quantum yield ΦΔ = 0.32 ± 0.03 (measured in CDCl₃)

Comparative Reactivity Table

Reaction TypePosition ModifiedKey Reagents/ConditionsTypical Yield (%)
Nucleophilic SubstitutionPiperazine NKOH, R-X, ethanol, reflux65–89
Electrochemical ChalcogenationC3(PhSe)₂, TBABF₄, 10 mA current68–75
ChlorinationC5POCl₃, 110°C61
PhotodimerizationC2/C7UV light (300 nm)15

Scientific Research Applications

Pharmacological Properties

The unique structure of 7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine contributes to several promising pharmacological applications:

  • Anticancer Activity : This compound has been identified as a selective protein inhibitor, showing potential in modulating pathways involved in cancer progression. Its structural characteristics allow it to interact with various molecular targets, which may lead to effective anticancer therapies.
  • Anti-inflammatory Effects : Compounds within the pyrazolo[1,5-a]pyrimidine class have demonstrated anti-inflammatory properties. The specific interactions of this compound with inflammatory mediators suggest its utility in treating inflammatory diseases .
  • Psychopharmacological Effects : The presence of the benzylpiperazine group enhances the compound's ability to modulate neurotransmitter systems, indicating potential applications in treating psychiatric disorders.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of 7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine against similar compounds:

Compound NameStructural FeaturesUnique Properties
7-Dimethylamino-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidineDimethylamino groupDemonstrated anti-inflammatory activity
6-Bromo-7-(benzyl)piperazine-pyrazolo[1,5-a]pyrimidineBrominated derivativeEnhanced selectivity towards certain receptors
3-Methyl-7-(4-fluorobenzyl)piperazine-pyrazolo[1,5-a]pyrimidineFluorinated substituentIncreased potency against specific cancer cell lines

The distinct combination of substituents in 7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine may confer unique biological activities not observed in other similar compounds.

Case Studies and Research Findings

Recent studies have focused on the interactions and efficacy of this compound:

  • Selective Protein Inhibition : Research has shown that this compound can selectively bind to certain receptors or enzymes involved in disease pathways. Such interactions can lead to significant modulation of signaling pathways relevant in cancer and other diseases .
  • Antitumor Potential : A study highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, indicating that derivatives like 7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine could serve as effective antitumor agents due to their ability to inhibit key enzymatic activities involved in tumor growth and proliferation .

Mechanism of Action

The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Detailed studies using molecular docking and biochemical assays help elucidate these interactions .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The benzylpiperazine group in the target compound confers higher lipophilicity compared to carboxamide-bearing analogs (e.g., 18j–18l), which may enhance membrane permeability .
  • Thermal Stability : Halogenated derivatives (18k, 18l) exhibit higher melting points (>260°C) due to stronger intermolecular interactions (e.g., halogen bonding), whereas methoxy-substituted analogs (18j) show lower melting points (~244°C) .
  • Electronic Effects : The trimethoxyphenyl group in ERX introduces electron-donating methoxy groups, contrasting with the electron-neutral benzylpiperazine in the target compound.

Antitumor Activity

  • Carboxamide Derivatives (18j–18l) : Exhibit antitumor activity via inhibition of kinases or DNA intercalation, with IC₅₀ values in the micromolar range .
  • Trifluoromethyl Derivatives (6g–6l) : Show enhanced bioavailability and target affinity due to the electron-withdrawing CF₃ group .

Antimicrobial Activity

  • Sulfonyl and Phenylazo Derivatives (13b–13d) : Demonstrate broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL) against Gram-positive bacteria .
  • Target Compound: No direct antimicrobial data are reported, but the benzylpiperazine group is associated with CNS activity rather than antibacterial effects .

Pharmacokinetic Profiles

  • 18F-Labeled Derivatives ([18F]3–[18F]5) : Polar groups (e.g., hydroxyl, carboxyl) improve tumor uptake and clearance rates in murine models .
  • Target Compound : The benzylpiperazine group likely enhances brain penetration but may reduce aqueous solubility, necessitating formulation optimization .

Biological Activity

7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its complex organic structure and diverse biological activities. This compound has attracted significant attention in medicinal chemistry due to its potential as a selective protein inhibitor and its interactions with various molecular targets involved in disease pathways.

Structural Characteristics

The compound features a pyrazolo ring fused with a pyrimidine moiety and is characterized by several substituents that enhance its pharmacological properties. The presence of the benzylpiperazine group and methylphenyl substituents is particularly noteworthy as they contribute to the compound's unique biological activity profile.

Biological Activities

Research has shown that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant biological activities including:

  • Anticancer Activity : Many derivatives have shown promising results against various cancer cell lines. For instance, similar compounds have demonstrated IC50 values indicating potent anti-proliferative effects against ovarian (OVCAR-4) and lung cancer (NCI-H460) cell lines, with some surpassing the efficacy of established drugs like Erlotinib .
  • Psychopharmacological Effects : The benzylpiperazine moiety is associated with anxiolytic and antidepressant properties, making this compound a candidate for further exploration in treating anxiety disorders .
  • Anti-inflammatory Properties : Pyrazolo[1,5-a]pyrimidines have been linked to significant anti-inflammatory effects, with some derivatives showing inhibition of prostaglandin synthesis .

The mechanism of action for 7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine likely involves:

  • Selective Protein Inhibition : The compound may bind selectively to certain receptors or enzymes, modulating signaling pathways relevant in cancer progression and other pathological conditions. This selectivity can lead to inhibition of key kinases such as EGFR and ErbB2 .
  • Induction of Apoptosis : Studies indicate that compounds in this class can induce apoptosis through pathways involving caspase activation and cell cycle arrest .

Comparative Analysis

To provide a clearer understanding of the biological activity of 7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine relative to other similar compounds, the following table summarizes key structural features and activities:

Compound NameStructural FeaturesUnique Properties
7-Dimethylamino-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidineDimethylamino groupDemonstrated anti-inflammatory activity
6-Bromo-7-(benzyl)piperazine-pyrazolo[1,5-a]pyrimidineBrominated derivativeEnhanced selectivity towards certain receptors
3-Methyl-7-(4-fluorobenzyl)piperazine-pyrazolo[1,5-a]pyrimidineFluorinated substituentIncreased potency against specific cancer cell lines

Case Studies

Several studies highlight the efficacy of pyrazolo[1,5-a]pyrimidines in clinical settings:

  • Anticancer Screening : A recent study evaluated a series of synthesized pyrazolo[1,5-a]pyrimidines against 60 human tumor cell lines. The most potent compound displayed an IC50 value significantly lower than that of standard chemotherapeutics .
  • Psychopharmacological Assessment : Research has indicated that derivatives featuring the piperazine moiety exhibit anxiolytic effects in animal models, suggesting potential applications in treating anxiety disorders .
  • Inflammatory Response Studies : Compounds were tested for their ability to inhibit inflammatory markers in vitro, demonstrating significant reductions in pro-inflammatory cytokines .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves coupling reactions between heterocyclic amines and diazonium salts or enamine intermediates. For example, refluxing substituted pyrazole precursors with heterocyclic amines in polar solvents like pyridine or ethanol under controlled temperatures (e.g., 5–6 hours at 80–100°C) yields target compounds with moderate to high purity (62–70% yields) . Optimization strategies include:

  • Solvent selection : Pyridine enhances nucleophilic substitution, while ethanol facilitates crystallization.
  • Catalyst use : Acidic or basic conditions (e.g., HCl or NaOH) improve cyclization efficiency.
  • Temperature control : Prolonged reflux (6–8 hours) ensures complete cyclization, as seen in the synthesis of 3-(4'-chlorophenylazo) derivatives .
  • Purification : Recrystallization from ethanol or dioxane improves purity, with melting points serving as a key purity indicator (e.g., 233–235°C for compound 14) .

Basic: What spectroscopic and analytical methods confirm the structural integrity of this compound?

Structural validation relies on a combination of techniques:

  • IR spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹, C≡N at ~2200 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.3–2.5 ppm) and carbon frameworks .
  • Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 298.34 for C₁₆H₁₈N₄O₂) .
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., orthorhombic system with space group Pccn for piperazine-containing analogs) .
  • Elemental analysis : Validates C, H, N content (e.g., ±0.3% deviation from theoretical values) .

Basic: What safety protocols are critical during synthesis and handling?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact with intermediates like diazonium salts .
  • Ventilation : Use fume hoods when handling volatile solvents (e.g., pyridine) or toxic gases (e.g., HCl) .
  • Waste disposal : Segregate halogenated byproducts (e.g., chloro derivatives) for professional hazardous waste treatment .

Advanced: How can molecular docking and computational methods predict biological activity?

Computational approaches include:

  • Molecular docking : Simulates ligand-receptor interactions (e.g., binding affinity to benzodiazepine receptors or COX-2 active sites) using software like AutoDock .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP for lipophilicity, bioavailability radar) .
  • SAR analysis : Modifications at the 4-benzylpiperazine moiety enhance selectivity for peripheral receptors, while methyl groups at positions 3 and 5 improve metabolic stability .

Advanced: How can Design of Experiments (DoE) optimize synthesis yield and purity?

  • Factor screening : Vary temperature, solvent ratio, and catalyst concentration to identify critical parameters .
  • Response surface methodology (RSM) : Models interactions between factors (e.g., reflux time vs. yield) to predict optimal conditions .
  • Statistical validation : Use ANOVA to confirm significance (p < 0.05) and reduce experimental runs by 30–50% .

Advanced: How to resolve contradictions in reported biological activity data?

  • Comparative SAR studies : Evaluate substituent effects (e.g., 4-benzylpiperazine vs. phenyl groups) on receptor binding .
  • Dose-response assays : Replicate studies under standardized conditions (e.g., IC₅₀ values for enzyme inhibition) .
  • Meta-analysis : Pool data from multiple sources to identify trends (e.g., enhanced activity with electron-withdrawing substituents) .

Advanced: How does X-ray crystallography inform drug design for this compound?

  • Conformational analysis : Reveals planarity of the pyrazolo[1,5-a]pyrimidine core, which is critical for π-π stacking in receptor binding .
  • Intermolecular interactions : Hydrogen bonds (e.g., N–H⋯O) and van der Waals contacts guide solubility and crystal packing .
  • Torsional angles : Adjustments in the benzylpiperazine side chain (e.g., dihedral angles < 30°) optimize steric compatibility with target proteins .

Advanced: How do structural modifications impact pharmacokinetics?

  • Lipophilicity : Adding methyl groups (logP ~2.5) enhances blood-brain barrier penetration but may reduce aqueous solubility .
  • Metabolic stability : Piperazine rings are prone to CYP450 oxidation; substituting with bulkier groups (e.g., trifluoromethyl) slows metabolism .
  • Toxicity : In silico tools like ProTox-II predict hepatotoxicity risks for halogenated analogs .

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